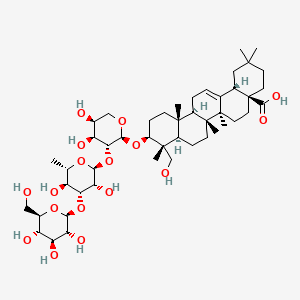
Kalopanaxsaponin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalopanaxsaponin H is a natural product found in Anemone chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Kalopanaxsaponin H (KPH) and related compounds from Kalopanax pictus have been researched for their anti-inflammatory properties. Studies have found that compounds like Kalopanaxsaponin A and B inhibit inflammation by targeting specific pathways such as IRAK1 kinase and NF-κB pathways in lipopolysaccharide (LPS)-stimulated peritoneal macrophages and in mice models (Joh & Kim, 2011); (Jeong et al., 2012).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of Kalopanaxsaponin A (KPS-A), a compound similar to KPH, has been conducted. A study developed a method for quantifying KPS-A in rat plasma, providing insights into its metabolism and bioavailability (Qiu et al., 2015).
Antioxidant and Anti-Rheumatoid Effects
Kalopanaxsaponin A, extracted from Kalopanax pictus, demonstrated potent antioxidant effects in a rat model of rheumatoid arthritis. This suggests potential applications for KPH in similar conditions (Choi et al., 2002).
Anti-Inflammatory Effects in Neurological Disorders
Kalopanaxsaponin A's anti-inflammatory effects have also been studied in the context of neurological disorders. Its inhibition of pro-inflammatory markers in LPS-stimulated microglia suggests a therapeutic potential for KPH in brain diseases (Jeong et al., 2013).
Antitumor and Antirheumatoid Activities
Metabolism of kalopanaxsaponin K to KPH and its transformation to other compounds was associated with potent antirheumatoid arthritis activity (Kim et al., 2002).
Cognitive Enhancing Effects
Kalopanaxsaponins A and B were found to ameliorate memory deficits in mice, suggesting a potential application of KPH in enhancing cognitive functions (Joh, Lee, & Kim, 2012).
Eigenschaften
Produktname |
Kalopanaxsaponin H |
|---|---|
Molekularformel |
C47H76O17 |
Molekulargewicht |
913.1 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
AMXYFWUYMQOLRN-BHGPNLNISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonyme |
kalopanax saponin H kalopanaxsaponin H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



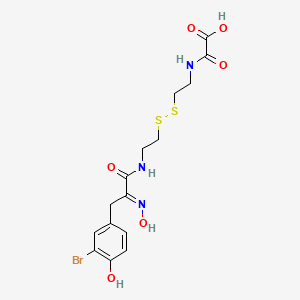
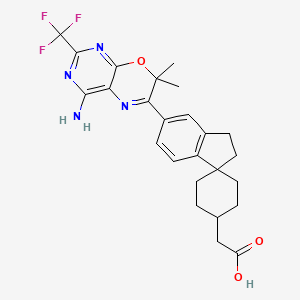
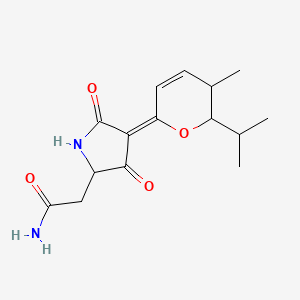

![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)
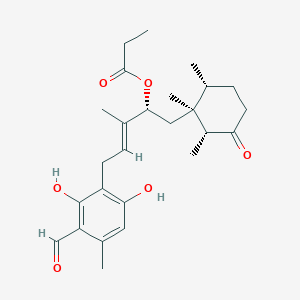
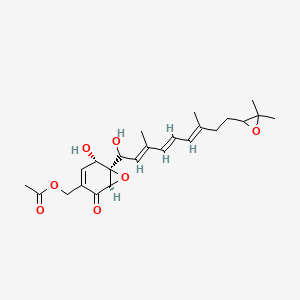
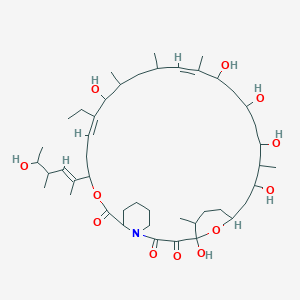
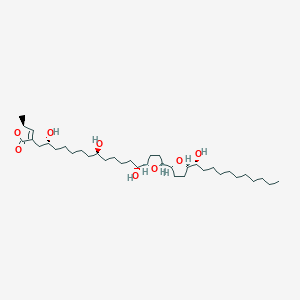
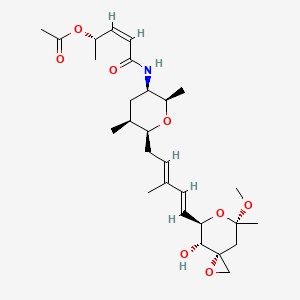
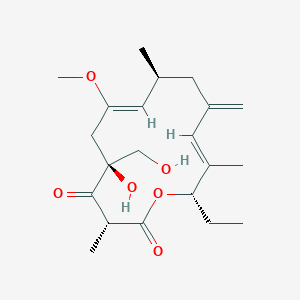
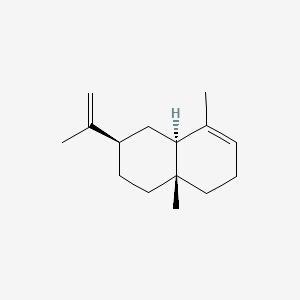
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
